4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

Catalog No.
S4024509
CAS No.
M.F
C22H14N2O7
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYD...

Product Name

4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

IUPAC Name

4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

Molecular Formula

C22H14N2O7

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C22H14N2O7/c1-12-2-3-13(22(27)28)10-19(12)23-20(25)17-9-8-16(11-18(17)21(23)26)31-15-6-4-14(5-7-15)24(29)30/h2-11H,1H3,(H,27,28)

InChI Key

CMYNLMSLDRLDSK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

The exact mass of the compound 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is 418.08010079 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is a complex organic compound characterized by its unique structural features, which include a benzoic acid moiety, a nitro group, and an isoindole derivative. The molecular formula of this compound is C21H14N2O7C_{21}H_{14}N_{2}O_{7} with a molecular weight of approximately 404.34 g/mol. Its structure consists of a methyl group attached to the benzoic acid and a 5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindole moiety, which contributes to its potential biological and chemical activities .

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions.
  • Reduction: The compound can be reduced to yield different derivatives.
  • Electrophilic Substitution: The aromatic rings are reactive towards electrophilic substitution reactions, which can modify the functional groups attached to the rings.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Research indicates that 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid exhibits significant biological activity. The presence of the nitro group and the isoindole structure suggests potential interactions with biological targets such as enzymes and receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects in areas such as anti-inflammatory and anti-cancer activities .

The synthesis of 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid typically involves several steps:

  • Preparation of Intermediate: A phthalimide intermediate is synthesized, often through the reaction of appropriate anhydrides or carboxylic acids.
  • Nitration: The phthalimide is nitrated using nitric acid to introduce the nitro group.
  • Coupling Reaction: The nitrated intermediate is then reacted with a phenoxybenzoic acid derivative to form the final product.

This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: Its unique structure may be utilized in developing new materials with specific properties.
  • Chemical Research: It can be used as a reagent in synthetic organic chemistry for exploring new reaction pathways or functionalization strategies .

Studies on the interactions of 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid with biological targets have shown that it can influence enzyme activity and receptor binding. Molecular docking studies suggest that the compound may bind effectively to certain protein targets, indicating its potential utility in drug design .

Several compounds share structural similarities with 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid:

Compound NameStructural Features
4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acidSimilar isoindole structure but lacks the phenoxy group
5-nitro-2-{4-[4-(5-nitro-1,3-dioxoisoindol)]benzyl}phenyl}-1H-isoinoleContains additional nitro group and different substitution pattern
4-(1,3-dioxoisoindol)benzoic acid octyl esterSimilar core structure but differs in esterification

Uniqueness

The uniqueness of 4-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid lies in its specific combination of functional groups. This distinct arrangement confers unique chemical reactivity and biological activity compared to similar compounds. Its balance of properties makes it particularly valuable for research and potential industrial applications .

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

418.08010079 g/mol

Monoisotopic Mass

418.08010079 g/mol

Heavy Atom Count

31

Dates

Last modified: 04-15-2024

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